molecular formula C16H15ClN4O3 B2930038 8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 321981-03-7

8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2930038
CAS RN: 321981-03-7
M. Wt: 346.77
InChI Key: VOUGCINESAMLDA-UHFFFAOYSA-N
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Description

8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione, also known as PTX-200, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound has been found to possess anti-cancer properties and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Luminescent Sensors

Research has demonstrated the utility of certain purine dione derivatives in luminescent sensors, particularly for detecting ions or environmental conditions. For instance, a study on luminescent sensors responsive to common oxoacids highlighted the significant increase in luminescent intensity upon interaction with specific ions, showcasing the potential of such compounds in environmental monitoring and analytical chemistry (Young, Quiring, & Sykes, 1997).

Molecular Interactions

Another area of application is in the study of molecular interactions, where researchers have quantitatively investigated the intermolecular interactions present in derivatives of purine diones. Such studies often focus on the crystalline structures and interaction energies, which are crucial for designing new materials with specific properties. A detailed quantitative analysis was performed on a xanthine derivative, revealing insights into its potential applications in material design due to the anisotropic distribution of interaction energies (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

properties

IUPAC Name

8-chloro-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-9-4-6-10(7-5-9)11(22)8-21-12-13(18-15(21)17)19(2)16(24)20(3)14(12)23/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGCINESAMLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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